Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)

Overview

Description

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a fascinating chemical compound with diverse applications in scientific research. Its intricate structure and unique properties make it an ideal candidate for investigating biological processes and designing innovative materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) typically involves the reaction of calcium salts with 3-C-carboxylato-2-deoxy-D-erythro-pentarate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed to investigate cellular processes and enzyme activities. In medicine, it is explored for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) can be compared with other similar compounds, such as calcium gluconate and calcium lactate. While these compounds share some similarities in their chemical structure and properties, Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is unique in its specific functional groups and reactivity. This uniqueness makes it particularly valuable for certain applications in scientific research.

List of Similar Compounds:- Calcium gluconate

- Calcium lactate

- Calcium ascorbate

- Calcium citrate

Biological Activity

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a compound of significant interest due to its diverse biological activities and potential applications in various scientific fields. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

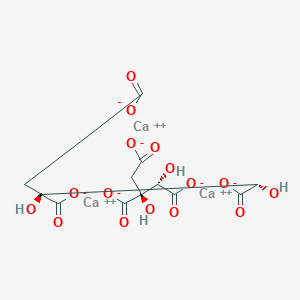

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a calcium salt derived from 3-C-carboxy-2-deoxy-D-erythro-pentaric acid. Its structure features multiple carboxylate groups that facilitate interactions with biological molecules. The compound's molecular formula is , and it exhibits properties typical of calcium chelates, which enhance its solubility and bioavailability in physiological environments.

The biological activity of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is primarily mediated through its interaction with specific enzymes and cellular receptors.

- Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways. It binds to active sites of enzymes, altering their conformation and thereby influencing their catalytic efficiency.

- Cellular Signaling : Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) plays a role in intracellular signaling pathways by acting as a second messenger. This function is crucial in processes such as cell proliferation, differentiation, and apoptosis .

Therapeutic Applications

Research indicates that Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) has potential therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis through oxidative stress mechanisms. For instance, in vitro studies demonstrated that treatment with Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) resulted in increased reactive oxygen species (ROS) levels, leading to cell death in various cancer cell lines.

- Metabolic Disorders : The compound's ability to influence metabolic enzymes positions it as a candidate for treating metabolic disorders such as diabetes. By modulating glucose metabolism pathways, it may help improve insulin sensitivity and glucose tolerance.

Comparative Studies

Comparative analyses with similar compounds such as calcium gluconate and calcium lactate reveal unique properties of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2):

| Compound | Key Features | Biological Activity |

|---|---|---|

| Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | Multiple carboxylate groups; high solubility | Enzyme modulation; potential anti-cancer effects |

| Calcium gluconate | Widely used in supplements; less reactive | Supports bone health; limited enzyme interaction |

| Calcium lactate | Commonly used in food industry; moderate solubility | Enhances calcium absorption; low bioactivity |

Case Studies

- In Vitro Studies on Cancer Cells : A study conducted on HeLa cells showed that treatment with Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) led to a dose-dependent decrease in cell viability, correlating with increased levels of ROS and activation of apoptotic pathways.

- Metabolic Pathway Analysis : Another investigation utilized liquid chromatography coupled with mass spectrometry to analyze metabolic changes induced by the compound in diabetic models. Results indicated significant alterations in metabolite profiles related to energy metabolism, suggesting a beneficial role in managing diabetes .

Properties

IUPAC Name |

tricalcium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6/t2*3-,6+;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEPHTVUPANNSH-IFDHGPESSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ca3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746872 | |

| Record name | Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921226-01-9 | |

| Record name | Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.